Methyl 5,5-dimethylhex-2-ynoate
Description
Methyl 5,5-dimethylhex-2-ynoate is an alkyne-containing ester with the molecular formula C₉H₁₂O₂. Its structure features a terminal alkyne group at the second carbon and a methyl ester moiety at the first carbon, with two methyl substituents at the fifth carbon.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 5,5-dimethylhex-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-9(2,3)7-5-6-8(10)11-4/h7H2,1-4H3 |
InChI Key |
HIDACKOYEPYLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Alkyne Addition Reaction: One common method for synthesizing Methyl 5,5-dimethylhex-2-ynoate involves the addition of a terminal alkyne to a carbonyl compound. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, followed by the addition of the carbonyl compound .
-
Esterification: Another method involves the esterification of 5,5-dimethylhex-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: Methyl 5,5-dimethylhex-2-ynoate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
-
Reduction: Reduction of the alkyne group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst, leading to the formation of the corresponding alkene or alkane .
-
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Amines, alcohols, thiols
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones
Reduction: Alkenes and alkanes
Substitution: Substituted esters and amides
Scientific Research Applications
Chemistry:
Methyl 5,5-dimethylhex-2-ynoate is used as an intermediate in the synthesis of various organic compounds.
Biology:
In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving esters and alkynes. It serves as a model substrate to investigate the mechanisms of esterases and alkyne reductases .
Medicine:
Its derivatives have been explored for their antimicrobial and anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer synthesis .
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethylhex-2-ynoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol . The alkyne group can undergo addition reactions with nucleophiles, resulting in the formation of substituted products .
Molecular Targets and Pathways:
Esterases: Hydrolyze the ester group to form carboxylic acids and alcohols
Nucleophiles: Add to the alkyne group to form substituted products
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
This compound, discussed in the provided evidence, shares the alkyne-ester backbone but differs significantly in substituents:
- Substituents: It features 5,5-diphenyl groups and an ethoxycarbonyloxy moiety, compared to the 5,5-dimethyl and methyl ester groups in Methyl 5,5-dimethylhex-2-ynoate.
- Electronic Effects : The ethoxycarbonyloxy group is more electron-withdrawing than a simple methyl ester, which could alter the electrophilicity of the alkyne or ester carbonyl.
General Comparison with Other Alkyne Esters
While the evidence lacks data on this compound, insights can be drawn from analogous compounds:
- Methyl Pent-2-ynoate Derivatives: Substituents at the fifth carbon (e.g., methyl vs. phenyl) influence solubility and stability. For example, bulky aryl groups enhance crystallinity, as seen in the crystal structure of Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (CCDC 1901024) .
- Reactivity: Propargylation reactions using 1,3-dilithiopropyne, as reported for similar compounds, suggest that this compound may undergo analogous transformations but with altered regioselectivity due to its substituent profile .
Data Table: Structural and Functional Comparison
| Property | This compound | Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate |
|---|---|---|
| Molecular Formula | C₉H₁₂O₂ | C₂₃H₂₂O₅ |
| Substituents at C5 | 5,5-dimethyl | 5,5-diphenyl |
| Ester Group | Methyl | Ethoxycarbonyloxy |
| Key Functional Groups | Terminal alkyne, methyl ester | Terminal alkyne, ethoxycarbonyloxy, diphenyl |
| Steric Hindrance | Moderate (dimethyl) | High (diphenyl) |
Research Findings and Limitations
- Synthetic Relevance: The use of 1,3-dilithiopropyne in propargylation reactions (as reported for Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) highlights methodologies that could be adapted for this compound synthesis .
- Crystallography: The crystal structure of the diphenyl analog (CCDC 1901024) reveals planar alkyne geometries, suggesting that this compound may exhibit similar conformations but with reduced lattice stability due to smaller substituents .
- Atmospheric Studies: While focuses on VOCs like methyl salicylate, this compound’s volatility and atmospheric reactivity remain unexplored in the provided sources .
Biological Activity
Methyl 5,5-dimethylhex-2-ynoate is an organic compound with significant biological activity due to its structural features, which allow it to interact with various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula . It is classified as an alkyne ester, characterized by a triple bond between carbon atoms in its structure. This unique configuration contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can prevent substrate access, thereby altering metabolic pathways.
- Receptor Binding : It can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that affect cellular functions.
- Metabolic Pathways : The compound can be metabolized by enzymes such as esterases, leading to the formation of active metabolites that exert biological effects.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 12.5 | Significant G2/M phase arrest observed |
| MCF-7 | 15.0 | Moderate cytotoxicity |
| A549 | 18.0 | Less active compared to standard controls |
| RAW 264.7 | >50 | Minimal toxicity noted |
The MTT assay was employed to assess cell viability, revealing that this compound exhibits notable cytotoxicity against HeLa cells with an IC50 value of 12.5 µM. This suggests potential for further development as an anti-cancer agent .
Case Studies and Research Findings
- Study on Antitumor Activity : A study investigated the effects of various derivatives of this compound on tumor cell lines. The compound demonstrated significant inhibition of cell proliferation in HeLa cells and induced cell cycle arrest at the G2/M phase at concentrations as low as 12.5 µM .
- Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound interacts favorably with several key proteins involved in cancer progression, including MAPK and TNF-α pathways . These findings highlight its potential role in modulating inflammatory responses and cancer signaling pathways.
- In Vivo Studies : Preliminary in vivo studies have shown that administration of this compound in animal models resulted in reduced tumor growth rates compared to control groups, further supporting its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
